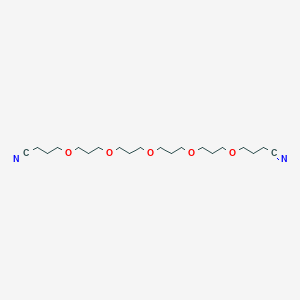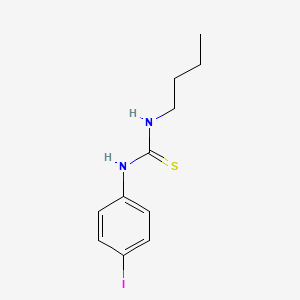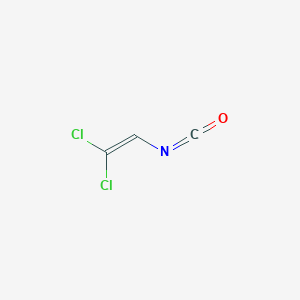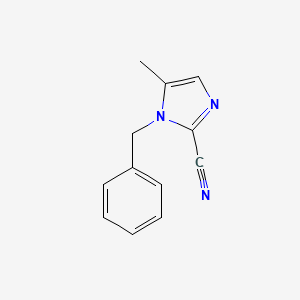
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a tribromomethanesulfonyl group at position 2. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
化学反応の分析
Types of Reactions
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
科学的研究の応用
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a tribromomethanesulfonyl group.
4,6-Dimethyl-2-(phenylsulfonyl)pyrimidine: Contains a phenylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to similar compounds with different substituents .
特性
CAS番号 |
57617-88-6 |
|---|---|
分子式 |
C7H7Br3N2O2S |
分子量 |
422.92 g/mol |
IUPAC名 |
4,6-dimethyl-2-(tribromomethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H7Br3N2O2S/c1-4-3-5(2)12-6(11-4)15(13,14)7(8,9)10/h3H,1-2H3 |
InChIキー |
HELULTFWRKVGAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C(Br)(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



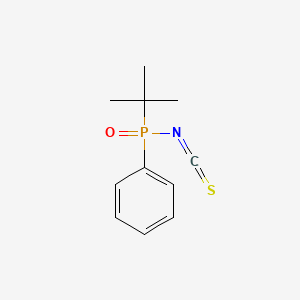
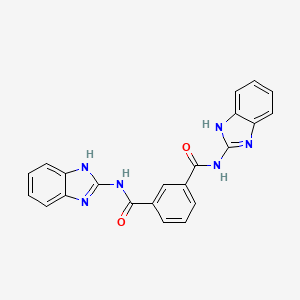
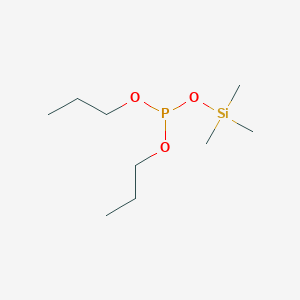
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
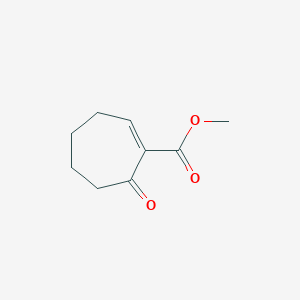

![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
